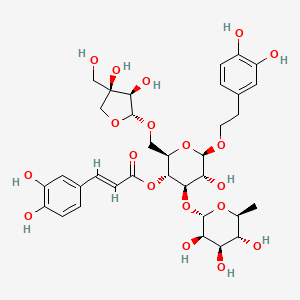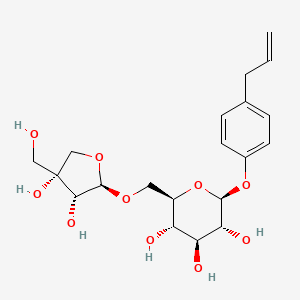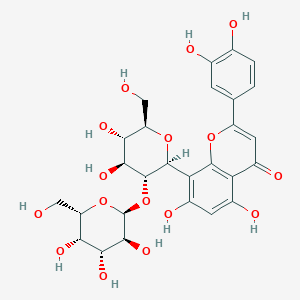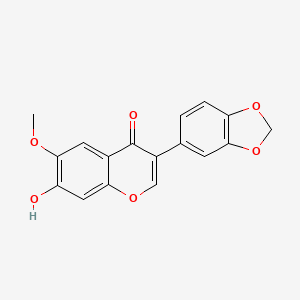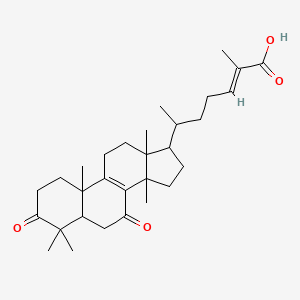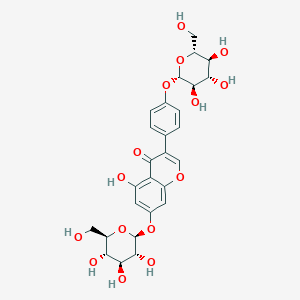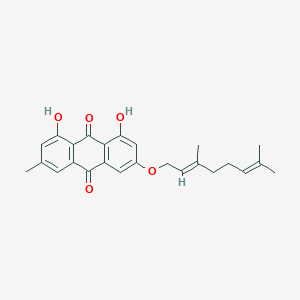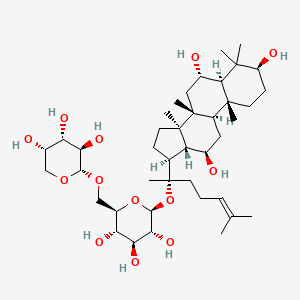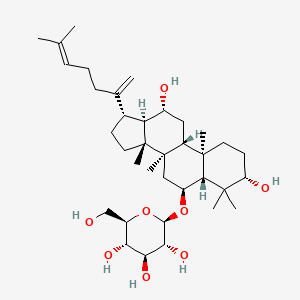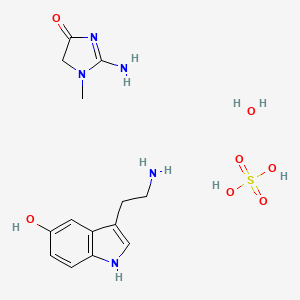
5-Hydroxytryptamine creatinine sulfate (salt) monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxytryptamine creatinine sulfate (salt) monohydrate, also known as serotonin creatinine sulfate monohydrate, is a complex compound formed by the combination of serotonin and creatinine sulfate. Serotonin is a well-known neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep, while creatinine is a product of muscle metabolism. This compound is often used in scientific research due to its biological significance and stability .
Mécanisme D'action
Target of Action
The primary target of 5-Hydroxytryptamine Creatinine Sulfate Monohydrate, also known as Serotonin Creatinine Sulfate Monohydrate, is the 5-HT2A serotonin receptor . This receptor plays a crucial role in the function and regulation of serotonin in the brain.
Mode of Action
The compound interacts with its target, the 5-HT2A serotonin receptor, leading to the internalization of the receptor . This interaction results in changes in the neuronal activity, specifically the production of catecholamine .
Biochemical Pathways
The interaction of 5-Hydroxytryptamine Creatinine Sulfate Monohydrate with the 5-HT2A serotonin receptor affects the serotonin pathway . This pathway is responsible for various physiological processes, including mood regulation, appetite, and sleep. The downstream effects of this interaction include changes in these processes, potentially influencing behavior and perception .
Pharmacokinetics
As an endogenous metabolite , it is expected to have good bioavailability and be well-absorbed and distributed in the body.
Result of Action
The result of the action of 5-Hydroxytryptamine Creatinine Sulfate Monohydrate is the stimulation of neuronal production of catecholamine . Catecholamines are neurotransmitters involved in the body’s response to stress or fear, often leading to physiological changes.
Action Environment
The action, efficacy, and stability of 5-Hydroxytryptamine Creatinine Sulfate Monohydrate can be influenced by various environmental factorsAs an endogenous metabolite , its action may also be influenced by the individual’s physiological state.
Analyse Biochimique
Biochemical Properties
The role of 5-Hydroxytryptamine creatinine sulfate (salt) monohydrate in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Its localization or accumulation can be affected by these interactions .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxytryptamine creatinine sulfate (salt) monohydrate typically involves the reaction of serotonin with creatinine sulfate under controlled conditions. The process generally includes:
Dissolution: Serotonin and creatinine sulfate are dissolved in an appropriate solvent, such as water or ethanol.
Reaction: The solution is heated to a specific temperature to facilitate the reaction between serotonin and creatinine sulfate.
Crystallization: The reaction mixture is then cooled to allow the formation of the crystalline product.
Purification: The crystals are filtered, washed, and dried to obtain the pure compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Mixing: Large quantities of serotonin and creatinine sulfate are mixed in industrial reactors.
Controlled Heating: The mixture is heated under controlled conditions to ensure complete reaction.
Automated Crystallization: The reaction mixture is cooled in crystallizers to form the product.
Automated Purification: The crystals are separated using industrial filtration and drying equipment
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxytryptamine creatinine sulfate (salt) monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation Products: Various oxidized derivatives of serotonin.
Reduction Products: Reduced forms of serotonin.
Substitution Products: Substituted serotonin derivatives
Applications De Recherche Scientifique
5-Hydroxytryptamine creatinine sulfate (salt) monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in chemical synthesis and analysis.
Biology: Studied for its role in neurotransmission and cellular signaling.
Medicine: Investigated for its potential therapeutic effects in treating mood disorders, anxiety, and other neurological conditions.
Industry: Utilized in the production of pharmaceuticals and diagnostic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxytryptamine hydrochloride: Another form of serotonin used in research.
5-Hydroxytryptamine oxalate: A different salt form of serotonin.
5-Hydroxytryptamine creatinine sulfate dihydrate: A similar compound with two water molecules instead of one .
Uniqueness
5-Hydroxytryptamine creatinine sulfate (salt) monohydrate is unique due to its stability and enhanced bioavailability compared to other serotonin derivatives. The creatinine component not only stabilizes the serotonin molecule but also facilitates its absorption and utilization in biological systems .
Propriétés
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S.H2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4;/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCXVJIGPVULPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-47-2 |
Source


|
| Record name | SEROTONIN CREATINE SULFATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L522LAQ9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)
